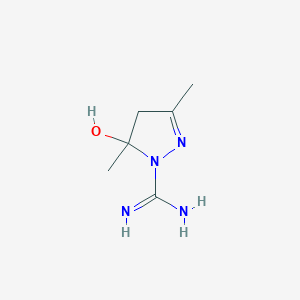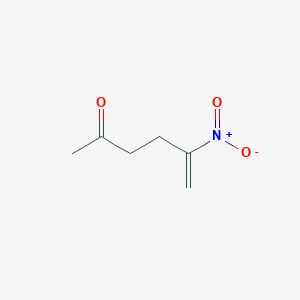
4-Nitroisoindolin-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Nitroisoindolin-1-one and its derivatives often involves palladium-catalysed reactions. For instance, Keddie et al. (2005) describe the synthesis of isoindoline nitroxides, a class closely related to this compound, through palladium-catalysed Heck alkenylation (Keddie, Johnson, Arnold, & Bottle, 2005). Additionally, the palladium-catalyzed aminocarbonylation of the Blaise Reaction Intermediate, as discussed by Xuan et al. (2016), is another method contributing to the synthesis of related compounds (Xuan, Jung, Jeon, & Lee, 2016).
Molecular Structure Analysis
The molecular structure of this compound and its analogues has been characterized using various techniques. Sankhe and Chindarkar (2021) have elucidated the structures of isoindoline-1,3-dione analogues through NMR techniques, providing insights into the molecular structure of these compounds (Sankhe & Chindarkar, 2021).
Chemical Reactions and Properties
Isoindoline compounds, including this compound, undergo various chemical reactions. For example, Keddie et al. (2008) discuss the palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides, indicating the reactivity of these molecules (Keddie, Fairfull‐Smith, & Bottle, 2008).
Physical Properties Analysis
The physical properties of this compound derivatives, such as stability and solubility, are crucial for their application. For instance, the water-soluble nitroxides synthesized by Reid and Bottle (1998) demonstrate the importance of physical properties in the usability of these compounds (Reid & Bottle, 1998).
Applications De Recherche Scientifique
M&B-28767 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogues and their chemical properties.
Biology: The compound is utilized in research on cellular signaling pathways and receptor interactions.
Safety and Hazards
Safety measures for handling 4-Nitroisoindolin-1-one include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mécanisme D'action
M&B-28767 exerts its effects primarily through the activation of the EP3 receptor, a subtype of the prostaglandin E receptor. This activation leads to a cascade of intracellular signaling events that result in the inhibition of gastric acid secretion and the promotion of mucosal protection. The compound also interacts with other prostaglandin receptors, contributing to its overall pharmacological profile .
Analyse Biochimique
Biochemical Properties
It is known that isoindoline-1,3-diones, a class of compounds to which 4-Nitroisoindolin-1-one belongs, have diverse chemical reactivity and promising applications
Cellular Effects
As a member of the isoindoline-1,3-diones class of compounds, it is expected to have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of M&B-28767 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the phenoxy group, and the final esterification to form the prostaglandin analogue. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of M&B-28767 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
M&B-28767 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the phenoxy group, can lead to the formation of new analogues with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various prostaglandin analogues with modified functional groups, which can exhibit different pharmacological effects .
Comparaison Avec Des Composés Similaires
M&B-28767 is compared with other prostaglandin analogues, such as 16,16’-dimethyl prostaglandin E2 methyl ester (DMPG). While both compounds exhibit anti-secretory and anti-ulcer properties, M&B-28767 is significantly more potent in reducing gastric acid secretion and preventing ulcer formation . Other similar compounds include misoprostol and sulprostone, which also target prostaglandin receptors but differ in their receptor selectivity and potency .
List of Similar Compounds
- 16,16’-dimethyl prostaglandin E2 methyl ester (DMPG)
- Misoprostol
- Sulprostone
- 11-deoxy prostaglandin E1
- 17-phenyl prostaglandin E2
Propriétés
IUPAC Name |
4-nitro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-5-2-1-3-7(10(12)13)6(5)4-9-8/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDSWLIZLMORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620852 | |
| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
366452-97-3 | |
| Record name | 2,3-Dihydro-4-nitro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)










![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)

